CAS number and IUPAC name for 2-(2,4,6-trimethylphenoxy)acetic acid.
CAS number and IUPAC name for 2-(2,4,6-trimethylphenoxy)acetic acid.
Authored for Researchers, Scientists, and Drug Development Professionals
Compound Identification
This technical guide provides a comprehensive overview of 2-(2,4,6-trimethylphenoxy)acetic acid, a molecule of interest in agricultural and potentially other fields of chemical research.
| Identifier | Value |
| IUPAC Name | 2-(2,4,6-trimethylphenoxy)acetic acid |
| CAS Number | 13333-81-8 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
Physicochemical and Spectroscopic Data
A thorough characterization of a compound is fundamental for its application in research and development. Below is a summary of available data for 2-(2,4,6-trimethylphenoxy)acetic acid. Note: Experimental data for this specific molecule is not widely available in public databases. The following tables include both reported data and predicted values based on its chemical structure for a comprehensive overview.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| pKa (Predicted) | ~3.5 - 4.5 | Chemically similar to other phenoxyacetic acids |
| LogP (Predicted) | ~2.5 - 3.0 | Based on chemical structure |
Table 2.2: Predicted Spectroscopic Data
Table 2.2.1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | ~6.8 | s | 2H |
| O-CH₂ | ~4.4 | s | 2H |
| para-CH₃ | ~2.2 | s | 3H |
| ortho-CH₃ | ~2.3 | s | 6H |
| COOH | ~10-12 | br s | 1H |
Table 2.2.2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| COOH | ~175 |
| Aromatic C-O | ~152 |
| Aromatic C-CH₃ (ortho) | ~132 |
| Aromatic C-CH₃ (para) | ~130 |
| Aromatic CH | ~129 |
| O-CH₂ | ~68 |
| ortho-CH₃ | ~16 |
| para-CH₃ | ~20 |
Table 2.2.3: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular Ion) |
| 149 | [M - COOH]⁺ |
| 135 | [M - OCH₂COOH]⁺ |
| 121 | [C₉H₁₃]⁺ |
Table 2.2.4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 | O-H stretch (carboxylic acid, broad) |
| 3000-2850 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1220 | C-O stretch (ether) |
Experimental Protocols
A standard and reproducible synthesis is crucial for obtaining high-purity material for research. The following outlines a general, yet detailed, experimental protocol for the synthesis of 2-(2,4,6-trimethylphenoxy)acetic acid via the Williamson ether synthesis.
Synthesis of 2-(2,4,6-trimethylphenoxy)acetic acid
This procedure involves the reaction of 2,4,6-trimethylphenol with a haloacetic acid ester, followed by hydrolysis of the resulting ester to the desired carboxylic acid.
Materials:
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2,4,6-Trimethylphenol (Mesitylol)
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Ethyl bromoacetate (or chloroacetate)
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Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
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Ethanol (or Acetone)
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Diethyl ether
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Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow Diagram:
Caption: Synthetic workflow for 2-(2,4,6-trimethylphenoxy)acetic acid.
Procedure:
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Deprotonation of 2,4,6-Trimethylphenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylphenol in ethanol. Add an equimolar amount of sodium hydroxide pellets or a slight excess of potassium carbonate. Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
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Williamson Ether Synthesis: To the solution of the phenoxide, add ethyl bromoacetate dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Ester Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,4,6-trimethylphenoxy)acetate.
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Hydrolysis to the Carboxylic Acid: To the crude ester, add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.
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Acidification and Product Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-(2,4,6-trimethylphenoxy)acetic acid should form.
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Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure 2-(2,4,6-trimethylphenoxy)acetic acid.
Mechanism of Action: As a Herbicide
2-(2,4,6-trimethylphenoxy)acetic acid belongs to the phenoxyacetic acid class of herbicides. The primary mechanism of action for this class of compounds is to mimic the natural plant growth hormone, auxin (indole-3-acetic acid).
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of phenoxyacetic acid herbicides.
This overstimulation of auxin signaling pathways leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plant species. The selectivity of these herbicides is often dependent on differences in metabolism and transport between monocot and dicot plants.
